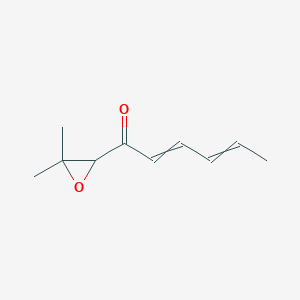
1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one is a chemical compound characterized by the presence of an oxirane ring and a conjugated diene system
Preparation Methods
The synthesis of 1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the epoxidation of a suitable diene precursor using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products depending on the nucleophile used.
Common reagents and conditions for these reactions include solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature. Major products formed from these reactions include diols, alcohols, and substituted derivatives .
Scientific Research Applications
1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which 1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one exerts its effects involves the reactivity of the oxirane ring and the conjugated diene system. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various molecular targets. These interactions can affect biological pathways and processes, making the compound useful in studying enzyme mechanisms and other biochemical phenomena .
Comparison with Similar Compounds
1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one can be compared with other similar compounds such as:
9-(3,3-Dimethyloxiran-2-yl)-2,7-dimethylnona-2,6-dien-1-ol: Similar in structure but with additional methyl groups and a longer carbon chain.
(S)-8-((3,3-Dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one: Contains a chromenone ring, making it structurally distinct.
(Z)-2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane: Features a different substitution pattern on the oxirane ring.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
Properties
CAS No. |
51945-40-5 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(3,3-dimethyloxiran-2-yl)hexa-2,4-dien-1-one |
InChI |
InChI=1S/C10H14O2/c1-4-5-6-7-8(11)9-10(2,3)12-9/h4-7,9H,1-3H3 |
InChI Key |
QMYIFOYBFLOHRR-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)C1C(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)
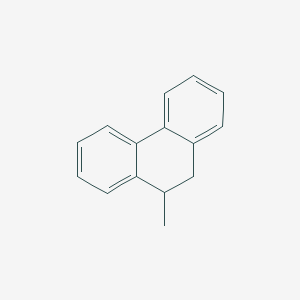

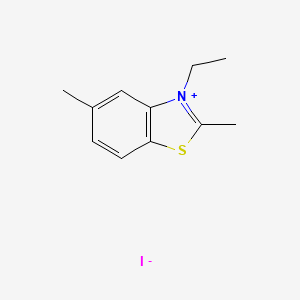

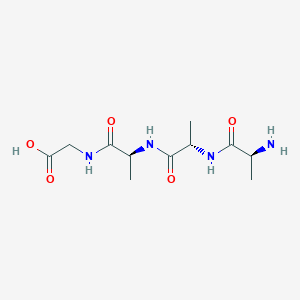
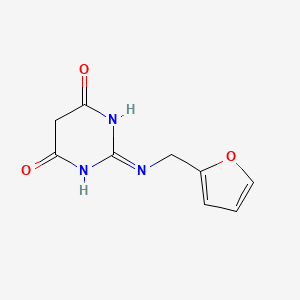
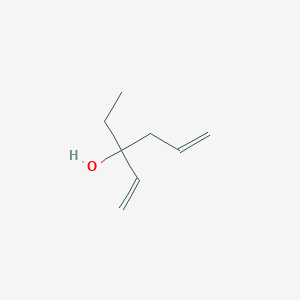
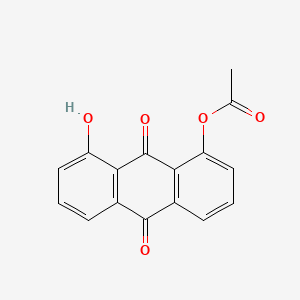
![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)
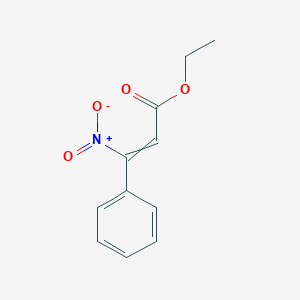
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)


